URSODEOXYCHOLIC ACID

Catalog No.
S546461
CAS No.
128-13-2
M.F
C24H40O4
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
URSODEOXYCHOLIC ACID

CAS Number

128-13-2

Product Name

URSODEOXYCHOLIC ACID

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-UZVSRGJWSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

0.02 mg/mL

Synonyms

3 alpha,7 beta Dihydroxy 5 beta cholan 24 oic Acid, 3 alpha,7 beta-Dihydroxy-5 beta-cholan-24-oic Acid, Acid, Deoxyursocholic, Acid, Ursacholic, Acid, Ursodeoxycholic, Cholit-Ursan, Cholofalk, Delursan, Deoxyursocholic Acid, Destolit, Sodium Ursodeoxycholate, Urdox, Ursacholic Acid, Urso, Urso Heumann, Ursobilane, Ursochol, Ursodeoxycholate, Sodium, Ursodeoxycholic Acid, Ursodiol, Ursofalk, Ursogal, Ursolite, Ursolvan

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
  • A large meta-analysis found that UDCA therapy significantly increased the rate of gallstone dissolution compared to placebo (78% vs. 12%), with minimal side effects [].
  • Additionally, long-term UDCA treatment has been shown to prevent the recurrence of gallstones after successful dissolution [].

These findings highlight the significant role of UDCA in the management of cholesterol gallstones, offering a non-surgical alternative for many patients.

Ursodiol in Cholestatic Liver Diseases

Beyond gallstones, UDCA has shown promising effects in various cholestatic liver diseases, conditions characterized by impaired bile flow.

  • Primary biliary cholangitis (PBC)

    UDCA is the gold-standard treatment for PBC, an autoimmune disease affecting the bile ducts. Studies have shown that UDCA improves liver function tests, slows disease progression, and potentially reduces the need for liver transplantation [, ].

  • Primary sclerosing cholangitis (PSC)

    While not the first-line treatment, UDCA has been investigated for its potential benefit in PSC, another autoimmune disease affecting the bile ducts. Although evidence is still evolving, some studies suggest UDCA may improve liver function and symptoms in patients with PSC [].

Ursodeoxycholic acid, also known as ursodiol, is a secondary bile acid with the chemical formula C24H40O4C_{24}H_{40}O_{4} and a molar mass of approximately 392.58 g/mol. It is primarily produced in the intestines through the metabolism of primary bile acids by intestinal bacteria and is also synthesized in the liver of certain species, notably bears from the genus Ursus. Ursodeoxycholic acid has gained attention for its therapeutic potential in treating liver and bile duct diseases, particularly due to its ability to improve bile flow and reduce cholesterol absorption .

Ursodiol's mechanism of action in different conditions varies slightly:

  • Dissolution of Gallstones: UDCA inhibits the formation of cholesterol crystals in bile by lowering cholesterol saturation. It also promotes the solubilization of existing cholesterol gallstones.
  • Treatment of Primary Biliary Cholangitis (PBC): The exact mechanism is not fully understood, but UDCA is thought to be immunomodulatory, protecting bile ducts from immune-mediated damage and promoting the secretion of bile.

Ursodiol is generally well-tolerated with minimal side effects. Common side effects include diarrhea, abdominal pain, and fatigue. However, at high doses, it can cause diarrhea and worsen pre-existing liver disease []. UDCA is not flammable or explosive but should be stored in a cool, dry place away from direct sunlight.

Ursodeoxycholic acid undergoes several chemical transformations, particularly in the gut where it is formed from chenodeoxycholic acid through enzymatic processes. The key reactions include:

  • 7-Hydroxylation: The conversion of chenodeoxycholic acid into ursodeoxycholic acid involves the reduction of the 7-keto group to a hydroxyl group.
  • Dehydroxylation: Ursodeoxycholic acid can be further metabolized by intestinal bacteria into lithocholic acid through 7-dehydroxylation, which can have toxic effects on liver cells .

Ursodeoxycholic acid exhibits multiple biological activities:

  • Choleretic Effects: It enhances bile flow and aids in fat digestion by emulsifying lipids.
  • Cholesterol Regulation: It reduces intestinal cholesterol absorption and promotes cholesterol solubilization, making it useful for dissolving cholesterol gallstones.
  • Immunomodulation: Ursodeoxycholic acid has been shown to suppress immune responses, potentially beneficial in autoimmune liver diseases.
  • Anti-inflammatory Properties: It exerts protective effects on gastrointestinal epithelial cells and has been linked to reduced inflammation and enhanced wound healing .

Ursodeoxycholic acid can be synthesized through various methods:

  • Chemical Synthesis: Traditional chemical methods involve multi-step processes that may include reduction and oxidation reactions using reagents such as chromium trioxide or sodium metal.
  • Biological Synthesis: More environmentally friendly approaches utilize enzymatic or whole-cell catalysis, where intestinal bacteria convert primary bile acids into ursodeoxycholic acid. Recent studies have explored electrochemical methods for synthesizing ursodeoxycholic acid from 7-ketolithocholic acid with high stereoselectivity and yield .

Ursodeoxycholic acid is primarily used in clinical settings for:

  • Treatment of Cholestatic Liver Diseases: It is effective in managing conditions like primary biliary cholangitis and primary sclerosing cholangitis.
  • Gallstone Dissolution: It serves as a non-surgical alternative for patients with cholesterol gallstones.
  • Hepatoprotection: Its anti-inflammatory and immunomodulatory properties make it beneficial in protecting liver cells from damage .

Research has indicated that ursodeoxycholic acid interacts with various biological pathways:

  • Drug Interactions: It may influence the metabolism of other drugs by altering bile acid composition and hepatic function.
  • Toxicity Studies: While generally considered safe, excessive doses can lead to toxicity, particularly through its metabolic conversion to lithocholic acid, which has mutagenic properties .

Ursodeoxycholic acid shares structural similarities with several other bile acids. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological Activity
Chenodeoxycholic Acid3α,7β-dihydroxy-5β-cholan-24-oic acidSimilar choleretic effects; less well-tolerated in humans
Deoxycholic Acid3α,12-dihydroxy-5β-cholan-24-oic acidMore hydrophobic; associated with hepatotoxicity
Lithocholic Acid3α-hydroxy-5β-cholan-24-oic acidHighly toxic; induces DNA damage

Ursodeoxycholic acid's unique beta orientation at the C7 position differentiates it from chenodeoxycholic and deoxycholic acids, contributing to its distinct biological effects and better tolerance in humans .

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

392.29265975 g/mol

Monoisotopic Mass

392.29265975 g/mol

Heavy Atom Count

28

LogP

3
3.0 (LogP)
3.00

Melting Point

200-205
203 °C

UNII

724L30Y2QR

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 163 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 160 of 163 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ursodeoxycholic acid is indicated for the treatment of patients with primary biliary cholangitis. It is used for the short-term treatment of radiolucent, noncalcified gallbladder stones in patients selected for elective cholecystectomy. It is also used to prevent gallstone formation in obese patients experiencing rapid weight loss.

Livertox Summary

Ursodeoxycholic acid or ursodiol is a naturally occurring bile acid that is used dissolve cholesterol gall stones and to treat cholestatic forms of liver diseases including primary biliary cirrhosis. Ursodiol has been linked to rare instances of transient and mild serum aminotransferase elevations during therapy and to rare instances of jaundice and worsening of liver disease in patients with preexisting cirrhosis.

Drug Classes

Gastrointestinal Agents

Pharmacology

Ursodiol (commonly known as ursodeoxycholic acid) is a product of metabolism of bacteria in the intestine. It is considered a secondary bile acid. The other type of bile acid, primary bile acids, are produced hepatically and subsequently stored in the gallbladder. When primary bile acids are secreted into the large intestine, they can be broken down into secondary bile acids by bacteria present in the intestine. Both types of bile acids assist in the metabolism of dietary fat. Ursodeoxycholic acid regulates cholesterol levels by slowing the rate at which the intestine is able to absorb cholesterol and also acts to break down micelles, which contain cholesterol. Because of this property, ursodeoxycholic acid is used to treat gall stones non-surgically.
Ursodiol is a synthetically-derived form of ursodiol, a bile acid produced by the liver and secreted and stored in the gallbladder. Also produced by the Chinese black bear liver, ursodiol has been used in the treatment of liver disease for centuries. This agent dissolves or prevents cholesterol gallstones by blocking hepatic cholesterol production and decreasing bile cholesterol. Ursodiol also reduces the absorption of cholesterol from the intestinal tract.

MeSH Pharmacological Classification

Cholagogues and Choleretics

ATC Code

A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05A - Bile therapy
A05AA - Bile acids and derivatives
A05AA02 - Ursodeoxycholic acid

Mechanism of Action

Endogenous hydrophobic bile acids such as deoxycholic acid and chenodeoxycholic acid can exert hepatotoxic effects. Ursodeoxycholic acid is a hydrophilic bile acid that mediates its biological effects via several mechanisms. Ursodeoxycholic acid (UDCA) protects hepatocytes and cholangiocytes from bile acid-induced damage, such as reactive oxygen species (ROS)-induced inflammation and mitochondrial dysfunction. UDCA was shown to reserve hepatocyte cell structures and stimulate anti-apoptotic pathways. It was also shown to prevent the production of ROS by Kupffer cells and resident macrophages in the liver, thus attenuating oxidative stress in the liver. UDCA can also change the hydrophobicity index of the bile acid pool: following oral administration, UDCA forms a major fraction of the human bile acid pool and competitively displaces the hydrophobic or more toxic bile acids. It increases the absorption of hydrophilic bile acids. There are several proposed mechanisms of choleretic actions of UDCA: UDCA increases intracellular calcium levels, stimulating transport proteins and vesicular exocytosis in cholestatic hepatocytes. UDCA may also upregulate the expression of membrane transport proteins like the chloride-bicarbonate anion exchanger (AE2), which is involved in biliary secretion and is often observed to be defective in primary biliary cholangitis. In rats, UDCA reduced hepatic expression of major histocompatibility complex (MHC) class I antigens, suggesting immunomodulating effects. UDCA acts as a partial agonist at the bile acid receptor, also known as the farnesoid X receptor (FXR), and has negligible effects on cholesterol and lipid synthesis.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Liver X receptor like receptor
NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Irritant

Irritant

Other CAS

128-13-2

Absorption Distribution and Excretion

Normally, endogenous ursodeoxycholic acid constitutes a minor fraction (about 5%) of the total human bile acid pool. Following oral administration, the majority of ursodiol is absorbed by passive diffusion, and its absorption is incomplete. Once absorbed, ursodiol undergoes hepatic extraction to about 50% in the absence of liver disease. As the severity of liver disease increases, the extent of extraction decreases. During chronic administration of ursodiol, it becomes a major biliary and plasma bile acid. At a chronic dose of 13 to 15 mg/kg/day, ursodiol constitutes 30-50% of biliary and plasma bile acids.
Ursodeoxycholic acid is excreted primarily in the feces. Renal elimination is a minor elimination pathway. With treatment, urinary excretion increases but remains less than 1% except in severe cholestatic liver disease.
The volume of distribution of ursodeoxycholic acid (UDCA) has not been determined; however, it is expected to be small since UDCA is mostly distributed in the bile in the gallbladder and small intestines.

Metabolism Metabolites

Upon administration, ursodeoxycholic acid (UDCA) enters the portal vein and into the liver, where it undergoes conjugation with glycine or taurine. UDCA is also decreased into bile. Glycine or taurine conjugates are absorbed in the small intestine via passive and active mechanisms. The conjugates can also be deconjugated in the ileum by intestinal enzymes, leading to the formation of free UDCA that can be reabsorbed and re-conjugated in the liver. Nonabsorbed UDCA passes into the colon, where it undergoes 7-dehydroxylation by intestinal bacteria to lithocholic acid. Some UDCA is epimerized to [chenodeoxycholic acid] via a 7-oxo intermediate. Chenodeoxycholic acid also undergoes 7-dehydroxylation to form lithocholic acid. These metabolites are poorly soluble and excreted in the feces. A small portion of lithocholic acid is reabsorbed, conjugated in the liver with glycine or taurine, and sulfated at the 3 position. The resulting sulfated lithocholic acid conjugates are excreted in bile and then lost in feces.

Wikipedia

Ursodeoxycholic_acid
Neosalvarsan

Biological Half Life

The estimated half-life ranges from 3.5 to 5.8 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Akare S, Jean-Louis S, Chen W, Wood DJ, Powell AA, Martinez JD: Ursodeoxycholic acid modulates histone acetylation and induces differentiation and senescence. Int J Cancer. 2006 Dec 15;119(12):2958-69. [PMID:17019713]
Smith T, Befeler AS: High-dose ursodeoxycholic acid for the treatment of primary sclerosing cholangitis. Curr Gastroenterol Rep. 2007 Mar;9(1):54-9. [PMID:17335678]
Jackson H, Solaymani-Dodaran M, Card TR, Aithal GP, Logan R, West J: Influence of ursodeoxycholic acid on the mortality and malignancy associated with primary biliary cirrhosis: a population-based cohort study. Hepatology. 2007 Oct;46(4):1131-7. [PMID:17685473]
Chaudhari et al. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Chemical Biology, doi: 10.1038/s41589-020-0604-z, published online 3 August 2020

Explore Compound Types